mSIRK

Dopamine transporter Gβγ signaling Amphetamine response

Studying Gβγ-dependent signaling demands tools that bypass receptor-level activation-standard ERK1/2 activators like EGF or PMA engage RTK/PKC pathways, making Gβγ-specific attribution impossible. mSIRK uniquely resolves this by promoting Gα-βγ subunit dissociation without stimulating nucleotide exchange. • Activates ERK1/2 with EC50 of 2.5-5 μM; also stimulates JNK, p38 MAPK, and PLC • Requires N-terminal myristoylation for cell permeability; blocked by βARK-CT • Procure alongside inactive L9A control peptide to validate Gβγ-specific effects

Molecular Formula C93H150N20O25
Molecular Weight 1948.3 g/mol
Cat. No. B12383511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemSIRK
Molecular FormulaC93H150N20O25
Molecular Weight1948.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C93H150N20O25/c1-11-14-15-16-17-18-19-20-21-22-23-31-73(118)102-70(51-114)87(132)112-77(54(8)12-2)89(134)104-62(29-26-41-98-93(96)97)82(127)103-61(28-24-25-40-94)81(126)100-56(10)79(124)105-64(44-53(6)7)83(128)107-66(47-72(95)117)86(131)111-78(55(9)13-3)90(135)109-63(43-52(4)5)80(125)99-50-74(119)101-68(46-58-34-38-60(116)39-35-58)91(136)113-42-27-30-71(113)88(133)108-67(48-75(120)121)85(130)106-65(45-57-32-36-59(115)37-33-57)84(129)110-69(92(137)138)49-76(122)123/h32-39,52-56,61-71,77-78,114-116H,11-31,40-51,94H2,1-10H3,(H2,95,117)(H,99,125)(H,100,126)(H,101,119)(H,102,118)(H,103,127)(H,104,134)(H,105,124)(H,106,130)(H,107,128)(H,108,133)(H,109,135)(H,110,129)(H,111,131)(H,112,132)(H,120,121)(H,122,123)(H,137,138)(H4,96,97,98)/t54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1
InChIKeyOYDDVHGMRJKOJQ-JDNWVJBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mSIRK: Gβγ-Binding Peptide Overview


mSIRK (G-Protein βγ Binding Peptide) is a cell-permeable, N-myristoylated peptide with the sequence Myr-SIRKALNILGYPDYD that selectively binds to G-protein βγ subunits [1]. Its primary mechanism involves disrupting the interaction between G-protein α and βγ subunits, promoting α subunit dissociation without stimulating nucleotide exchange, which leads to rapid activation of extracellular signal-regulated kinase 1/2 (ERK1/2) with an EC50 of 2.5-5 μM in primary rat arterial smooth muscle cells and Rat2 cells [1]. mSIRK also stimulates JNK and p38 MAP kinase phosphorylation and phospholipase C activity, causing Ca²⁺ release from internal stores [1].

Mechanism
Gβγ subunit-mediated pathway activation
Workflow
Cell-permeable peptide for GPCR-independent ERK1/2, JNK, p38 MAPK assays
Selection context
Requires paired L9A inactive analog for Gβγ-binding attribution

Why mSIRK Cannot Be Replaced


Generic substitution of mSIRK with alternative Gβγ-targeting tools or direct ERK activators fails due to fundamental mechanistic incompatibility. mSIRK uniquely activates Gβγ-mediated signaling by promoting α-βγ subunit dissociation without stimulating nucleotide exchange, a mechanism distinct from Gβγ inhibitors like gallein that produce opposite functional outcomes in the same assay systems [1][2]. Furthermore, standard ERK1/2 activators such as growth factors (EGF, PDGF) or phorbol esters (PMA) activate ERK via receptor tyrosine kinase or PKC-dependent pathways, confounding experiments designed to isolate Gβγ-specific contributions to downstream signaling. The inactive analog mSIRK (L9A), which contains a single Leu9 to Ala point mutation, serves as a critical negative control—it fails to enhance ERK1/2 phosphorylation and does not reproduce mSIRK's functional effects, demonstrating that mSIRK's activity depends on intact Gβγ binding .

Gβγ inhibitor vs. activator mismatch
Tools like gallein inhibit Gβγ signaling and produce opposite functional outcomes in the same assay systems compared to mSIRK.
Standard ERK activators confound Gβγ isolation
EGF, PDGF, or PMA activate ERK via RTK/PKC pathways, making them unsuitable for isolating Gβγ-specific contributions to downstream signaling.
Non-myristoylated or L9A peptides cannot substitute
SIRK (unmyristoylated) fails cell entry; mSIRK (L9A) lacks Gβγ binding. Neither replicates mSIRK's functional activity in cellular assays.

mSIRK Comparative Evidence


Gβγ Activation vs Inhibition in DAT Efflux

In dopamine transporter (DAT)-mediated efflux assays, mSIRK (Gβγ activator) and gallein (Gβγ inhibitor) produce diametrically opposite effects, confirming that mSIRK uniquely activates rather than inhibits Gβγ-dependent signaling. Activation of Gβγ with mSIRK potentiated amphetamine-induced increases of extracellular dopamine in the nucleus accumbens both in vitro and in freely moving rats, whereas inhibition of Gβγ with gallein reduced these amphetamine-induced responses [1]. mSIRK at 10 μM induced measurable dopamine efflux in CHO-DAT cells, an effect blocked by the Gβγ inhibitor gallein in a concentration-dependent manner (10, 25, 50 μM) [2].

DAT Efflux
Head-to-head
mSIRK potentiates amphetamine-induced DA increases; gallein reduces them
Supports Gβγ-activation vs. inhibition interpretation in DAT studies
Opposing directional effects confirmed in nucleus accumbens slices and freely moving rats
Dopamine transporter Gβγ signaling Amphetamine response

Melanoma Cell Migration: Active vs L9A Control

In SK-Mel-2 human metastatic melanoma cells, Epac-induced cell migration was inhibited by mSIRK (the active Gβγ-activating peptide), but not by its inactive analog mSIRK (L9A), which contains a single point mutation (Leu9 to Ala) that abolishes Gβγ binding [1]. This direct comparison establishes that mSIRK's functional activity requires intact Gβγ binding and validates L9A as an essential negative control for experiments using mSIRK.

Melanoma Migration
Head-to-head
mSIRK inhibited Epac-induced migration; L9A showed no effect
L9A control essential for attributing effects to Gβγ binding
Binary outcome in SK-Mel-2 cells; validates L9A as negative control
Melanoma Cell migration Epac signaling

Dose-Dependent DAT Inhibition in Heterologous Systems

mSIRK produces dose-dependent inhibition of dopamine transporter (DAT) activity across multiple heterologous expression systems. In Xenopus oocytes expressing DAT, 5 μM mSIRK produced measurable inhibition of [³H]-dopamine uptake, with further inhibition observed at 25 μM [1]. In HEK293-DAT cells, mSIRK produced dose-dependent inhibition of [³H]-dopamine uptake (IC50 not explicitly calculated from published data), and 10 μM mSIRK reduced Vmax without changing Km, indicating non-competitive inhibition [1]. The DAT-specificity was confirmed by the lack of effect on EAAT1 (excitatory amino acid transporter 1) in the same oocyte system, where neither 5 μM nor 25 μM mSIRK affected [³H]-glutamate uptake [1].

DAT Inhibition
Class-level
Dose-dependent DAT inhibition; 10 µM reduced Vmax without Km change
Reported transporter-selective inhibition context
No effect on EAAT1 glutamate transporter at 5 or 25 µM
Dopamine transporter Neurotransmitter uptake Gβγ-DAT interaction

Myristoylation-Dependent ERK1/2 Activation

The N-terminal myristoylation of mSIRK is essential for its cell-permeability and subsequent intracellular signaling activity. In primary rat arterial smooth muscle cells, mSIRK caused rapid activation of ERK1/2, whereas the unmyristoylated SIRK peptide (identical sequence lacking N-terminal myristate) failed to activate ERK1/2 [1]. This demonstrates that myristoylation is required for cellular entry and functional activity, and that peptides lacking this modification cannot substitute for mSIRK in cell-based assays.

Cell Permeability
Head-to-head
Myristoylated mSIRK activates ERK1/2; unmyristoylated SIRK does not
Myristoylation is a critical procurement specification for cell-based assays
Binary outcome in primary rat arterial smooth muscle cells
ERK1/2 signaling Cell permeability Peptide modification

Insulin Secretion: Divergent Gβγ Modulation in β-Cells

In pancreatic β-cells, mSIRK (Gβγ activator) and gallein (Gβγ inhibitor) produce opposing effects on insulin secretion. mSIRK-induced Gβγ activation increases intracellular calcium ([Ca²⁺]i) activity and potentiates insulin release, while Gβγ inhibition by gallein attenuates insulin secretion without altering metabolism or [Ca²⁺]i [1]. Cotreatment with gallein and neuropeptide Y (NPY) or somatostatin (SST) reduces insulin secretion to levels similar to gallein alone, whereas mSIRK and NPY cotreatment potentiates insulin secretion similarly to mSIRK alone [1].

Insulin Secretion
Head-to-head
mSIRK potentiates insulin release; gallein attenuates it
Divergent Gβγ modulation in pancreatic β-cell research
Opposing effects on [Ca²⁺]i activity and secretion
Insulin secretion Pancreatic β-cells Calcium signaling

Calcium Signaling in Melanoma: Active vs L9A Control

In SK-Mel-2 melanoma cells, pretreatment with mSIRK, but not with the inactive analog mSIRK (L9A), prevented the Epac-specific agonist 8-pMeOPT from increasing intracellular Ca²⁺ signal [1]. This demonstrates that mSIRK's ability to modulate Ca²⁺ signaling requires intact Gβγ binding and cannot be replicated by the L9A mutant peptide. Additionally, mSIRK activates Ca²⁺ influx from the extracellular space, and the calmodulin inhibitor W-5 abolished mSIRK's inhibitory effects on Epac-induced Ca²⁺ elevation and cell migration [1].

Ca²⁺ Signaling
Head-to-head
mSIRK prevented Epac-agonist-induced Ca²⁺ increase; L9A did not
Gβγ-binding-dependent Ca²⁺ modulation in melanoma model
Calmodulin inhibitor W-5 abolished mSIRK's inhibitory effects
Calcium signaling Melanoma Gβγ-Ca²⁺ coupling

mSIRK Research & Application Scenarios


Gβγ Activation Studies with Matched Controls

When investigating Gβγ-dependent signaling pathways, researchers should procure both mSIRK (active Gβγ-binding peptide) and mSIRK (L9A) (inactive control) as a matched pair. The L9A analog contains a single Leu9→Ala point mutation that abolishes Gβγ binding and fails to reproduce mSIRK's functional effects, including ERK1/2 phosphorylation, Epac-induced cell migration inhibition, and Ca²⁺ signaling modulation [1]. This paired procurement enables rigorous attribution of observed effects specifically to Gβγ activation rather than non-specific peptide effects. The EC50 of 2.5-5 μM for ERK1/2 activation provides a validated concentration range for initial dose-response experiments [2].

DAT Functional Studies with Gβγ Activation

For research examining Gβγ-mediated regulation of dopamine transporter function, mSIRK provides a validated tool that produces dose-dependent inhibition of DAT activity across multiple heterologous systems (Xenopus oocytes, HEK293-DAT cells) [1]. Critically, mSIRK does not affect EAAT1 glutamate transporter activity, confirming transporter-selective action [1]. Researchers should note that mSIRK and the Gβγ inhibitor gallein produce opposite effects on DAT-mediated dopamine efflux—mSIRK potentiates amphetamine-induced dopamine increases, while gallein reduces them [2]. Procurement decisions must align with whether Gβγ activation or inhibition is the intended experimental manipulation.

Cancer Cell Migration & Calcium Signaling Crosstalk

mSIRK has been validated in melanoma cell models for investigating the crosstalk between Gβγ signaling and Epac-mediated calcium responses and cell migration. In SK-Mel-2 metastatic melanoma cells, mSIRK inhibits Epac-induced cell migration and prevents Epac-agonist-induced calcium elevation, effects not observed with the L9A control peptide [1]. The compound activates calcium influx from the extracellular space, and the calmodulin inhibitor W-5 abolishes mSIRK's inhibitory effects, establishing a mechanistic framework for calcium-dependent Gβγ-Epac crosstalk studies [1].

ERK1/2 Activation Without GPCR Agonists

mSIRK enables direct activation of ERK1/2 signaling in the absence of GPCR agonists, providing a clean experimental system for studying Gβγ-to-ERK signaling independent of receptor activation. In primary rat arterial smooth muscle cells, mSIRK causes rapid ERK1/2 activation with an EC50 of 2.5-5 μM [1]. This activation depends on N-terminal myristoylation for cell permeability, intact Gβγ binding (abolished by L9A mutation), and can be blocked by βARK-CT expression [1]. mSIRK also stimulates JNK and p38 MAP kinase phosphorylation and phospholipase C activity [1], making it a versatile tool for dissecting Gβγ-dependent MAPK signaling branches.

Application
Selection Property
Validation Focus
Gβγ activation studies
Matched L9A inactive control peptide
Gβγ-binding attribution review
DAT functional research
Transporter-selective Gβγ activation
DAT vs. EAAT1 selectivity endpoint review
Melanoma cell signaling
Epac/Gβγ crosstalk tool
Migration and Ca²⁺ endpoint context
GPCR-independent MAPK assays
N-myristoylated cell-permeable peptide
ERK1/2, JNK, p38 activation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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